molecular formula C25H24N6O3S2 B12105037 N-[1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide

N-[1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide

Cat. No.: B12105037
M. Wt: 520.6 g/mol
InChI Key: SRRNUFQCQFVAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[3-[12-Methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide is a structurally complex heterocyclic compound characterized by a tricyclic core containing nitrogen and sulfur atoms. This core is fused with a phenyl group substituted with an ethylamine linker and a 2-methylsulfonylbenzamide moiety.

The methylsulfonyl group is a strong electron-withdrawing substituent, likely enhancing metabolic stability compared to esters or amides without such groups. The methylamino moiety may contribute to solubility or binding specificity.

Properties

IUPAC Name

N-[1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3S2/c1-14(28-23(32)17-10-5-6-11-18(17)36(4,33)34)15-8-7-9-16(12-15)24-29-20-21-19(27-13-31(21)3)22(26-2)30-25(20)35-24/h5-14H,1-4H3,(H,26,30)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRNUFQCQFVAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)NC(=O)C5=CC=CC=C5S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and therapeutic implications based on recent research findings.

Structural Characteristics

The compound features a thiazole ring and a tetrazatricyclododecane framework , contributing to its unique properties. The presence of a methylamino group and a sulfonylbenzamide moiety enhances its lipophilicity, which is crucial for its interaction with various biological targets.

Research indicates that this compound exhibits significant biological activity, particularly in the inhibition of the nuclear factor kappa B (NF-kB) kinase beta subunit . The IC50 value suggests a potent inhibitory effect in cellular assays, positioning it as a candidate for therapeutic applications in conditions such as inflammatory diseases and cancer treatment .

Interaction Studies

Interaction studies have demonstrated that this compound interacts with various proteins involved in signaling pathways related to inflammation and cell survival. These interactions are critical for understanding the compound's mechanism of action and potential side effects .

In Vitro Studies

In vitro studies have shown that the compound significantly reduces the expression of pro-inflammatory cytokines in activated macrophages. This suggests its potential use as an anti-inflammatory agent.

In Vivo Studies

In vivo studies involving murine models have highlighted the compound's efficacy in reducing tumor growth and enhancing survival rates in cancer-bearing mice. These findings support its potential as a therapeutic agent against specific cancers.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NF-kB InhibitionSignificant reduction in NF-kB activity
Cytokine SuppressionDecreased levels of TNF-alpha and IL-6
Tumor GrowthReduced tumor size in murine models

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Name Molecular Weight Key Functional Groups logP* Predicted Solubility (mg/mL)*
Target Compound 612.7 Tricyclic thia-triazine, methylsulfonyl 3.1 0.05
Tricyclo[7.3.0.02,6]dodeca-pentaen-amine 498.5 Tricyclic triazine, primary amine 2.3 0.12
2-Methylsulfonylbenzamide derivative 450.6 Benzamide, methylsulfonyl 2.8 0.08
3-Methylbenzylamine (Reference) 121.2 Benzylamine, methyl 1.5 5.6

*Calculated using QSPR models .

  • Methylsulfonyl vs.
  • Benzamide Derivatives : The 2-methylsulfonylbenzamide group distinguishes the target from simpler benzamides, offering stronger hydrogen-bond acceptor capacity due to the sulfonyl group .

Research Implications and Limitations

  • Similarity Metrics : Methods for assessing similarity (e.g., Tanimoto coefficient, 3D shape alignment) yield divergent rankings, emphasizing the need for multi-descriptor approaches in virtual screening .
  • Minor Modifications, Major Effects: As seen in essential oils, trace structural changes (e.g., methyl vs. ethyl groups) significantly alter bioactivity . The target compound’s methylamino and thia substitutions may confer unique selectivity.
  • Synthetic Challenges : The compound’s intricate structure poses synthesis hurdles, particularly in achieving regioselective functionalization of the tricyclic core.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.